Lactic Acid

Description

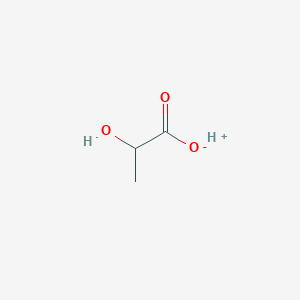

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array, HC3H5O3 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lactic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lactic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-51-6 | |

| Record name | (±)-Poly(lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7023192 | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122 °C at 15 mm Hg | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup, 110 °C c.c. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 [mmHg], 0.0813 mm Hg at 25 °C | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |

CAS No. |

50-21-5, 598-82-3, 26100-51-6 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, (+-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Significance of Lactic Acid Stereoisomers: L-(+) vs. D-(-)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, a pivotal molecule in cellular metabolism, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. While structurally mirror images, their biological origins, metabolic fates, and physiological significance are profoundly different. L-lactate is a central, versatile player in mammalian energy metabolism, serving as a primary energy substrate, a gluconeogenic precursor, and a signaling molecule or "lactormone".[1][2][3] In contrast, D-lactate is primarily a product of microbial fermentation and is metabolized slowly by mammals.[4][5] Its accumulation is often associated with pathological conditions, most notably D-lactic acidosis, which presents with severe metabolic and neurological disturbances.[1][6][7] This guide provides a comprehensive technical overview of the distinct roles of these isomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways.

Introduction to Lactate Stereoisomers

This compound is a chiral molecule possessing an asymmetric carbon atom, resulting in two optical isomers or enantiomers: L-(+)-lactate and D-(-)-lactate.[4][8] The "L" and "D" designations refer to the configuration of the molecule, while "(+)" and "(-)" denote their property of rotating plane-polarized light clockwise and counter-clockwise, respectively.[8] In mammalian physiology, these isomers are not interchangeable. Mammalian enzymes, particularly lactate dehydrogenase (LDH), are highly specific for the L-isomer, which is the predominant form produced and utilized in the body.[8][9] D-lactate is not a significant product of endogenous mammalian metabolism but can be introduced exogenously through diet or produced by gut microbiota.[1][4][10]

L-(+)-Lactic Acid: The Metabolic Hub

Far from its historical misconception as a metabolic waste product, L-lactate is now recognized as a critical link between glycolytic and oxidative metabolism and a key signaling molecule.[2][3]

Metabolism and Physiological Roles

-

Anaerobic and Aerobic Production: L-lactate is the end product of glycolysis. During intense exercise or hypoxia, its production allows for the regeneration of NAD+, which is essential for sustained ATP production.[1][9] However, significant L-lactate production also occurs under fully aerobic conditions, a phenomenon known as the "Warburg effect" in cancer cells.[1][11]

-

The Lactate Shuttle: The "lactate shuttle" hypothesis describes the movement of L-lactate between cells and tissues.[2][11] Glycolytic cells (e.g., fast-twitch muscle fibers) produce lactate, which is then transported to oxidative tissues (e.g., heart, brain, slow-twitch muscle fibers) to be used as a primary fuel source after conversion back to pyruvate.[1][11][12]

-

Energy Substrate: The heart, brain, and skeletal muscles preferentially oxidize lactate over glucose as an energy source, especially during periods of high metabolic demand.[2][11]

-

Gluconeogenesis: Through the Cori cycle, lactate produced in muscles is transported to the liver and kidneys, where it serves as a major precursor for glucose synthesis (gluconeogenesis).[2][11][13]

-

Signaling Molecule ("Lactormone"): L-lactate acts as a signaling molecule with hormone-like properties.[2][14][15] It binds to the G protein-coupled receptor 81 (GPR81), also known as HCA1, which is expressed in adipocytes, neurons, and immune cells.[1][13][15] Activation of GPR81 can inhibit lipolysis, modulate immune responses, and influence neuroprotection.[1][13][15]

-

Epigenetic Regulation: A recently discovered role for L-lactate is in the post-translational modification of histones through "lactylation," which influences gene expression, particularly in inflammation and tumor progression.[3][11][16]

Role in Pathophysiology

-

Lactic Acidosis: Severe accumulation of L-lactate (>5 mmol/L) leads to a drop in blood pH, a condition known as lactic acidosis.[8][17] This is a common and serious complication in critical illnesses characterized by tissue hypoxia, such as shock and sepsis.[8][11]

-

Cancer Metabolism: Cancer cells exhibit high rates of glycolysis and lactate production even in the presence of oxygen (the Warburg effect).[11][18] The resulting lactate-rich tumor microenvironment promotes angiogenesis, immune evasion, and metastasis.[1][11]

D-(-)-Lactic Acid: The Microbial Metabolite

Sources and Metabolism

-

Primary Source: The main source of D-lactate in humans is the fermentation of unabsorbed carbohydrates by gut bacteria, such as Lactobacillus, Eubacterium, and Streptococcus bovis.[8][10][19] Propylene glycol, a common food and drug additive, can also be metabolized to D-lactate.

-

Endogenous Production: A minor amount of D-lactate is produced endogenously via the methylglyoxal pathway, a side-route of glycolysis.[1][8]

-

Slow Metabolism: Humans lack a specific D-lactate dehydrogenase. D-lactate is metabolized slowly to pyruvate by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase and potentially through the glyoxalase pathway.[1][8] This slow clearance makes the body vulnerable to its accumulation.[4][8]

Pathological Significance: D-Lactic Acidosis

D-lactic acidosis is a rare metabolic disorder characterized by a high anion gap metabolic acidosis and distinct neurological symptoms.[7][19]

-

Risk Factors: The condition typically occurs in individuals with short bowel syndrome, jejuno-ileal bypass, or other forms of intestinal malabsorption.[6][10][19] In these patients, a high carbohydrate load reaches the colon, leading to excessive fermentation and D-lactate production by gut flora.[6][7][8]

-

Clinical Features: The hallmark of D-lactic acidosis is encephalopathy, with symptoms including confusion, slurred speech, ataxia, and lethargy, often described as appearing "drunk".[7][17][19] These neurological disturbances are a direct neurotoxic effect of D-lactate.[10]

-

Mechanism of Toxicity: The toxicity of D-lactate is linked to its ability to impair mitochondrial function and induce oxidative stress.[1][16] It can compete with pyruvate for transport into mitochondria via monocarboxylate transporters but cannot be efficiently used for energy production, disrupting cellular metabolism.[10]

Data Presentation: Comparative Summary

Table 1: General Comparison of L-(+)- and D-(-)-Lactate

| Feature | L-(+)-Lactate | D-(-)-Lactate |

| Primary Source | Endogenous (Glycolysis)[1] | Exogenous (Gut Microbiota Fermentation)[1][10] |

| Primary Enzyme | L-Lactate Dehydrogenase (L-LDH)[8] | D-Lactate Dehydrogenase (in bacteria), D-2-hydroxyacid dehydrogenase (in human mitochondria)[1][8] |

| Metabolic Rate | Rapid | Slow[4] |

| Primary Role | Energy substrate, gluconeogenic precursor, signaling molecule[2] | Primarily a metabolic byproduct with pathological implications[1][5] |

| Associated Acidosis | L-Lactic Acidosis | D-Lactic Acidosis[17] |

| Key Symptoms | Primarily related to underlying cause (e.g., shock, hypoxia)[17] | Neurological: encephalopathy, ataxia, slurred speech[1][7][17] |

Table 2: Quantitative Physiological and Pathological Concentrations

| Parameter | L-(+)-Lactate | D-(-)-Lactate |

| Normal Plasma Conc. | 0.5 - 2.0 mmol/L[14] | < 0.05 mmol/L |

| Hyperlactatemia | > 2.0 mmol/L | N/A |

| Pathological Conc. (Acidosis) | > 5.0 mmol/L[8] | > 2.5 - 3.0 mmol/L[8] |

| Typical Anion Gap | High | High (may be less pronounced than in L-lactic acidosis)[17] |

Experimental Protocols

Protocol: Enzymatic Assay for L-Lactate Quantification in Plasma

This protocol is based on the oxidation of L-lactate to pyruvate by L-LDH, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically.

-

Principle: L-Lactate + NAD+ <--(L-LDH)--> Pyruvate + NADH + H+. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the L-lactate concentration.

-

Materials:

-

Plasma sample (deproteinized with perchloric acid)

-

Glycine-hydrazine buffer (pH 9.2)

-

NAD+ solution

-

L-Lactate Dehydrogenase (from rabbit muscle)

-

Spectrophotometer capable of reading at 340 nm

-

-

Methodology:

-

Sample Preparation: Centrifuge blood sample to obtain plasma. Deproteinize 1 mL of plasma by adding 1 mL of 8% perchloric acid, vortex, and centrifuge. Neutralize the supernatant with potassium carbonate.

-

Reaction Mixture: In a cuvette, combine 1.5 mL of glycine-hydrazine buffer and 0.2 mL of NAD+ solution.

-

Blank Reading: Add 0.2 mL of the prepared sample to the cuvette. Mix and measure the initial absorbance (A1) at 340 nm.

-

Enzymatic Reaction: Add 10 µL of L-LDH solution to the cuvette. Mix and incubate at 37°C for 30 minutes or until the reaction is complete.

-

Final Reading: Measure the final absorbance (A2) at 340 nm.

-

Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Determine the concentration using a standard curve prepared with known L-lactate concentrations.

-

Protocol: Chiral HPLC for Simultaneous Quantification of L- and D-Lactate

This protocol allows for the separation and quantification of both stereoisomers, which is critical for the diagnosis of D-lactic acidosis.

-

Principle: A chiral stationary phase in an HPLC column selectively interacts differently with L- and D-lactate, allowing them to be separated and eluted at different retention times. Detection is typically achieved via UV or fluorescence detection after derivatization.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral column (e.g., Astec CLC-L)

-

Mobile phase: e.g., Copper (II) sulfate solution

-

Derivatization agent (if using fluorescence detection)

-

Plasma sample (deproteinized)

-

L- and D-lactate standards

-

-

Methodology:

-

Sample Preparation: Prepare deproteinized plasma supernatant as described in Protocol 5.1.

-

Standard Preparation: Prepare a series of standards containing known concentrations of both L- and D-lactate.

-

HPLC Conditions:

-

Column: Chiral HPLC column

-

Mobile Phase: Isocratic elution with aqueous copper sulfate solution (e.g., 2 mM).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject a fixed volume (e.g., 20 µL) of the prepared sample and standards onto the HPLC system.

-

Quantification: Record the chromatograms. Identify the peaks for L- and D-lactate based on the retention times of the standards. Calculate the concentration of each isomer by comparing the peak area from the sample to the standard curve.

-

Mandatory Visualizations (Graphviz)

Metabolic Fates of Lactate Stereoisomers

Caption: Comparative metabolic pathways of L-(+)- and D-(-)-lactic acid.

Experimental Workflow for Isomer Analysis

Caption: Workflow for the analysis of lactate stereoisomers in plasma.

L-Lactate Signaling via GPR81 Receptor

Caption: Simplified signaling pathway of L-lactate via the GPR81 receptor in an adipocyte.

Conclusion

The biological significance of lactate is stereospecific. L-(+)-lactate is a cornerstone of mammalian metabolism, functioning as a fuel, a biosynthetic precursor, and a sophisticated signaling molecule that regulates metabolic homeostasis.[1][2] Its roles are integral to both normal physiology and diseases like cancer. Conversely, D-(-)-lactate is a metabolic outlier for mammals, primarily of microbial origin.[1][5] Its clinical relevance lies in its accumulation in specific pathological states, leading to a dangerous neurotoxic acidosis.[7][10] For researchers and drug development professionals, understanding these distinct roles is critical for interpreting metabolic data, diagnosing rare disorders, and identifying novel therapeutic targets within the complex landscape of cellular metabolism.

References

- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]

- 5. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Dual role of lactate in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. biomedres.us [biomedres.us]

- 16. L- and D-Lactate: unveiling their hidden functions in disease and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lactic Acidosis - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 18. Frontiers | Dual role of lactate in human health and disease [frontiersin.org]

- 19. litfl.com [litfl.com]

The Pivotal Role of Lactic Acid in Cellular Metabolism and Glycolysis: From Metabolic Byproduct to Key Regulator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, lactic acid (lactate in its ionized form) was primarily viewed as a metabolic waste product of anaerobic glycolysis, intrinsically linked to muscle fatigue. However, a paradigm shift in metabolic research has repositioned lactate as a central player in cellular and whole-body metabolism. It is now understood to be a critical energy substrate, a key component of intercellular metabolic shuttles, and a signaling molecule with diverse regulatory functions.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of lactate, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex pathways in which it participates. This updated understanding of lactate metabolism opens new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.

Lactate Production: The Glycolytic Nexus

Under conditions of high energy demand or limited oxygen availability, the rate of glycolysis can exceed the capacity of mitochondria to oxidize pyruvate.[4] To regenerate the NAD+ required for glycolysis to continue, pyruvate is reduced to lactate by the enzyme lactate dehydrogenase (LDH).[4][5][6] This process is a critical metabolic juncture, allowing for sustained ATP production under anaerobic conditions.[5][6]

The reaction is as follows: Pyruvate + NADH + H+ ⇌ Lactate + NAD+

This reversible reaction is crucial for maintaining the cellular redox state (NADH/NAD+ ratio) and ensuring metabolic flexibility.[1][4]

Lactate as a Versatile Metabolic Fuel

Contrary to its historical reputation, lactate is a preferred energy source for various tissues, including the heart, brain, and oxidative skeletal muscle fibers.[4][7] This is facilitated by a series of intercellular and intracellular "lactate shuttles."[7][8][9]

Intercellular Lactate Shuttles

-

The Cori Cycle: Lactate produced in tissues like skeletal muscle and red blood cells is transported via the bloodstream to the liver and kidneys.[5][10] There, it is converted back to glucose through gluconeogenesis, which can then be released back into circulation to fuel other tissues.[4][5][11]

-

Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes are proposed to take up glucose, convert it to lactate, and shuttle it to neurons as their primary energy substrate.[12][13][14] While the precise direction and magnitude of this shuttle are still debated, it highlights the importance of lactate in brain energy metabolism.[14][15][16]

Intracellular Lactate Shuttles

Lactate can also be shuttled within cells, most notably from the cytosol into mitochondria.[8][9] Here, it is converted back to pyruvate by a mitochondrial LDH isoform and subsequently oxidized in the Tricarboxylic Acid (TCA) cycle. This intracellular shuttle allows for the direct use of lactate as an oxidative fuel, linking glycolysis and oxidative phosphorylation.[8]

Lactate as a Signaling Molecule (Lactormone)

Beyond its metabolic roles, lactate functions as a signaling molecule, or "lactormone," influencing cellular processes through receptor-mediated and epigenetic mechanisms.[2][17][18]

-

GPR81 Receptor Activation: Lactate is an endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1).[1][18][19] GPR81 is highly expressed in adipocytes, and its activation by lactate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][20] This signaling cascade ultimately suppresses lipolysis, the breakdown of fats.[1][18] GPR81 is also found in the brain and skeletal muscle, suggesting broader signaling roles.[19][21][22]

-

Epigenetic Modifications: Lactate can contribute to the lactylation of histone proteins, a novel post-translational modification that can regulate gene expression.[2][18] This mechanism links cellular metabolic state directly to the regulation of the genome.

Quantitative Data Summary

The metabolic significance of lactate is underscored by its concentration and the kinetics of its associated transporters and enzymes.

Table 1: Typical Lactate Concentrations

| Condition/Tissue | Concentration (mmol/L) | Reference |

|---|---|---|

| Arterial Blood (Rest) | 1 - 2 | [23][24] |

| Arterial Blood (Intense Exercise) | > 20 | [23] |

| Resting Skeletal Muscle | ~10:1 ratio with pyruvate | [24][25] |

| Daily Whole-Body Production (Rest) | ~1500 mmol/day (~1.3 mol/70kg/24h) |[25][26] |

Table 2: Kinetic Properties of Key Lactate-Related Proteins

| Protein (Isoform) | Substrate | Km (mmol/L) | Tissue Expression | Primary Role | Reference |

|---|---|---|---|---|---|

| MCT1 | L-Lactate | 3.5 - 4.7 | Heart, Red Muscle, Brain | Lactate Uptake | [27][28] |

| MCT2 | L-Lactate | ~0.7 | Neurons, Kidney, Sperm | High-affinity Uptake | [27][28] |

| MCT3 | L-Lactate | 1.9 - 5.8 (pH dependent) | Retinal Pigment Epithelium | Lactate Transport | [29] |

| MCT4 | L-Lactate | 13 - 40 | White Muscle, Astrocytes | Lactate Efflux | [28][29] |

| LDH1 (H4) | Pyruvate | Low | Heart | Lactate -> Pyruvate | [30] |

| LDH5 (M4) | Pyruvate | High | Skeletal Muscle, Liver | Pyruvate -> Lactate |[30] |

Km (Michaelis constant) values can vary based on experimental conditions. This table provides representative values.

Experimental Protocols

Accurate quantification of lactate and the activity of related enzymes is fundamental to studying its metabolic roles.

Protocol 1: Quantification of Lactate Concentration in Biological Samples

This protocol outlines a common enzymatic (colorimetric/fluorometric) assay for lactate quantification in samples such as plasma, serum, or cell culture media.

Principle: Lactate is oxidized by lactate dehydrogenase (LDH) to produce pyruvate and NADH. The generated NADH is then used by a probe to generate a colorimetric or fluorometric signal, which is proportional to the lactate concentration.

Materials:

-

Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix)

-

96-well clear or black microplate

-

Microplate reader

-

Lactate Standard

-

Deproteinizing sample preparation system (e.g., 10 kDa MWCO spin filters)

-

Sample (plasma, serum, media, tissue homogenate)

Procedure:

-

Sample Preparation:

-

For serum or plasma, centrifuge samples to remove insoluble material.

-

Protein-containing samples must be deproteinized using 10 kDa spin filters to avoid interference from endogenous LDH.

-

Bring samples to a final volume of 50 µL/well with Lactate Assay Buffer.

-

-

Standard Curve Preparation:

-

Dilute the Lactate Standard to generate a series of concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a final volume of 50 µL/well.

-

-

Reaction Mix Preparation:

-

For each well, prepare 50 µL of Reaction Mix containing:

-

46 µL Lactate Assay Buffer

-

2 µL Lactate Probe

-

2 µL Lactate Enzyme Mix

-

-

Mix well.

-

-

Measurement:

-

Add 50 µL of the Reaction Mix to each well containing the standard or sample.

-

Mix gently.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric) using a microplate reader.

-

-

Calculation:

-

Subtract the 0 (blank) standard reading from all readings.

-

Plot the standard curve.

-

Calculate the lactate concentration of the samples based on the standard curve.

-

Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Activity

This protocol describes a kinetic spectrophotometric assay to measure LDH activity by monitoring the rate of NADH production or consumption.

Principle: The rate of change in absorbance at 340 nm, due to the conversion of NAD+ to NADH (or vice versa), is directly proportional to the LDH activity.

Materials:

-

UV-transparent cuvettes or 96-well UV-transparent plate

-

Spectrophotometer or microplate reader capable of reading at 340 nm

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate solution (e.g., 50 mM L-Lactate)

-

Cofactor solution (e.g., 5 mM NAD+)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Reagent Preparation: Prepare the reaction buffer, substrate, and cofactor solutions.

-

Assay Setup:

-

In a cuvette, add:

-

Reaction Buffer (e.g., 850 µL)

-

Substrate solution (e.g., 100 µL)

-

Cofactor solution (e.g., 50 µL)

-

-

Mix by inversion and equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction:

-

Add a small volume of the enzyme sample (e.g., 10 µL) to the cuvette.

-

Immediately mix and place the cuvette in the spectrophotometer.

-

-

Kinetic Measurement:

-

Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.

-

Ensure the rate of absorbance change is linear during the measurement period.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Use the Beer-Lambert law to calculate enzyme activity. One unit of LDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Sample Volume)

-

ε (Molar extinction coefficient for NADH at 340 nm) = 6220 M⁻¹cm⁻¹

-

-

Implications for Research and Drug Development

The modern understanding of lactate as a central metabolic hub and signaling molecule has profound implications:

-

Oncology: Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to high lactate production. Lactate in the tumor microenvironment can promote angiogenesis, immune evasion, and chemoresistance.[31] Targeting lactate transporters (MCTs) and LDH is a promising therapeutic strategy.[32]

-

Neuroscience: Lactate's role in brain energy metabolism suggests its potential relevance in neurodegenerative diseases and ischemic conditions like stroke.[12][19] Modulating lactate transport and signaling could offer neuroprotective benefits.[19]

-

Metabolic Diseases: The GPR81-mediated inhibition of lipolysis by lactate connects carbohydrate and fat metabolism, highlighting potential targets for treating obesity and type 2 diabetes.[18]

-

Inflammation and Immunology: Lactate can modulate the function of immune cells, influencing the balance between pro- and anti-inflammatory responses.[2][33]

Conclusion

Lactate has been successfully rehabilitated from a metabolic dead-end to a cornerstone of cellular bioenergetics and signaling. Its roles as a major energy currency, a key player in inter-organ metabolic communication, and a signaling molecule are now well-established. For researchers and drug development professionals, a deep, technical understanding of lactate metabolism is no longer optional but essential. The pathways, transporters, and receptors involved in lactate homeostasis represent a rich landscape of potential therapeutic targets for a wide array of human diseases. Future research will undoubtedly continue to uncover new facets of this once-misunderstood metabolite, further solidifying its importance in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cori cycle - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 8. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. davuniversity.org [davuniversity.org]

- 11. Cori Cycle: What It Is and Why It Is Important [verywellhealth.com]

- 12. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]

- 14. ovid.com [ovid.com]

- 15. CrossTalk opposing view: lack of evidence supporting an astrocyte‐to‐neuron lactate shuttle coupling neuronal activity to glucose utilisation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 19. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Lactate Profile | UC Davis Sports Medicine [health.ucdavis.edu]

- 24. Modern Perspective of Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. derangedphysiology.com [derangedphysiology.com]

- 26. Quantitative aspects of L(+)-lactate metabolism in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. ukessays.com [ukessays.com]

- 31. researchgate.net [researchgate.net]

- 32. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound: Key Roles in Human Metabolism, Diseases, and Health Implications -MetwareBio [metwarebio.com]

A Technical Guide to Microbial Production of Lactic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial production of L-(+) and D-(-) lactic acid enantiomers. It covers the selection of microbial strains, metabolic engineering strategies, fermentation processes, and downstream purification techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies and comparative data to support research and process development.

Introduction to this compound Enantiomers

This compound, a versatile organic acid, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. These enantiomers possess distinct physical and biological properties, making them suitable for different applications. L-lactic acid is the isomer predominantly found in and metabolized by the human body, making it the preferred choice for food, pharmaceutical, and cosmetic applications. D-lactic acid, on the other hand, is a key component in the production of heat-resistant polythis compound (PLA) bioplastics. The microbial fermentation process offers a significant advantage over chemical synthesis by enabling the production of optically pure L- or D-lactic acid.[1][2]

Microbial Strains for this compound Production

A wide variety of microorganisms, including bacteria, fungi, and yeast, are capable of producing this compound. The choice of microorganism is a critical factor that influences the optical purity, titer, yield, and productivity of the fermentation process.

This compound Bacteria (LAB): LAB are the most extensively studied and commercially utilized microorganisms for this compound production. They are broadly classified as homofermentative or heterofermentative.[3]

-

Homofermentative LAB primarily produce this compound from glucose via the Embden-Meyerhof-Parnas (EMP) pathway. This group includes genera such as Lactobacillus, Lactococcus, Enterococcus, and Pediococcus. Due to their high theoretical yield, homofermentative strains are often preferred for industrial production.[3][4]

-

Heterofermentative LAB produce this compound along with other byproducts like ethanol, acetic acid, and carbon dioxide through the phosphoketolase pathway.

Genetically Engineered Microorganisms: Metabolic engineering has enabled the development of robust microbial cell factories for the high-titer production of specific this compound enantiomers.

-

Escherichia coli , with its well-characterized genetics and rapid growth, has been successfully engineered to produce high levels of D-lactic acid.[4][5]

-

Saccharomyces cerevisiae , a widely used industrial yeast, has been engineered to produce L-lactic acid, offering advantages such as high tolerance to low pH and reduced nutritional requirements compared to LAB.[6][7][8][9]

Metabolic Pathways and Engineering Strategies

The core of microbial this compound production lies in the metabolic pathways that convert carbohydrates into pyruvate and subsequently to this compound. Metabolic engineering plays a crucial role in optimizing these pathways to enhance production efficiency.

Native Metabolic Pathways

The primary pathway for this compound production in most bacteria is the fermentation of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to lactate by the enzyme lactate dehydrogenase (LDH). The stereospecificity of the LDH (L-LDH or D-LDH) determines the enantiomer of this compound produced.[2]

Metabolic Engineering Strategies

Metabolic engineering strategies aim to redirect carbon flux towards this compound, eliminate byproduct formation, and enhance strain tolerance to high this compound concentrations.

-

Deletion of Competing Pathways: In E. coli, genes encoding enzymes for competing fermentation pathways, such as pyruvate formate-lyase (pflB), alcohol dehydrogenase (adhE), and fumarate reductase (frdABCD), are often deleted to channel pyruvate towards this compound production.[5]

-

Heterologous Expression of Lactate Dehydrogenase: Introducing a gene encoding a specific LDH (e.g., L-LDH from Lactobacillus casei into E. coli) can enable the production of a specific enantiomer.[10]

-

Enhancing Acid Tolerance: Adaptive laboratory evolution and targeted gene modifications can improve the tolerance of production strains to high concentrations of this compound, which is often a limiting factor in fermentation.[6][8][9]

Fermentation Process

The success of microbial this compound production on a larger scale relies on the careful control of fermentation parameters.

Fermentation Media

The composition of the fermentation medium is crucial for optimal cell growth and this compound production.

-

Carbon Source: Glucose is the most common carbon source. Other sugars like sucrose, xylose, and lactose can also be utilized, depending on the microorganism.[4]

-

Nitrogen Source: Yeast extract, peptone, and corn steep liquor are common nitrogen sources.[11]

-

Nutrients: Minerals and vitamins are essential for microbial growth and metabolism. MRS (de Man, Rogosa, and Sharpe) medium is a standard complex medium for the cultivation of LAB.[11]

Fermentation Conditions

-

Temperature: The optimal temperature varies depending on the microorganism, typically ranging from 30°C to 50°C.

-

pH: Maintaining the pH between 5.0 and 7.0 is critical, as a drop in pH due to this compound accumulation can inhibit cell growth and production. This is often controlled by the addition of neutralizing agents like CaCO₃ or NaOH.[12]

-

Aeration: this compound fermentation is typically carried out under anaerobic or microaerobic conditions.

Fermentation Modes

-

Batch Fermentation: A simple process where all nutrients are provided at the beginning. However, high initial substrate concentrations can be inhibitory.

-

Fed-Batch Fermentation: Nutrients are fed intermittently or continuously during the fermentation, which can overcome substrate inhibition and achieve higher product titers. Exponential feeding strategies have been shown to be effective in achieving high this compound concentrations.[12][13][14][15]

-

Continuous Fermentation: Fresh medium is continuously added while the fermented broth is removed, allowing for steady-state production.[16]

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a significant part of the overall production cost. The choice of purification method depends on the desired purity of the final product.

-

Filtration: The first step is typically the removal of microbial cells and other solid particles through microfiltration or centrifugation.[17]

-

Solvent Extraction: this compound can be extracted from the clarified broth using organic solvents like n-butanol.[18][19][20][21]

-

Chromatography: Ion exchange chromatography is a common method for separating this compound from other charged molecules.

-

Electrodialysis: This method uses ion-exchange membranes to separate this compound from the fermentation broth.[17]

Data Presentation: Comparative Performance of Microbial Strains

The following tables summarize the performance of various microbial strains in producing L- and D-lactic acid under different fermentation conditions.

Table 1: Production of L-Lactic Acid

| Microorganism | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Lactobacillus casei | Ke11 | Sucrose | Exponential Fed-Batch | 175.84 | 0.95 | 3.74 | [13] |

| Lactobacillus rhamnosus | LA-04-1 | Glucose | Exponential Fed-Batch | 180 | 0.90 | 2.14 | |

| Saccharomyces cerevisiae | Engineered | Glucose | Batch | 121.5 | 0.81 | 1.69 | [22] |

| Saccharomyces cerevisiae | BK01 (Engineered) | Glucose | Batch | 119 | - | - | [6][8][9] |

| Pediococcus acidilactici | PA204 | Corn Stover | Fed-Batch SSF | 104.11 | 0.69 | 1.24 | [23] |

Table 2: Production of D-Lactic Acid

| Microorganism | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Escherichia coli | Engineered | Glycerol | Fed-Batch | 103.1 | 0.78 | 3.65 | [24] |

| Escherichia coli | W3110 (Engineered) | Glucose | Batch | ~63 | ~0.98 | 1.0 | [5] |

| Escherichia coli | RR1 (pta ppc mutant) | Glucose | Batch | 62.2 | - | 1.04 | [10][25] |

| Sporolactobacillus nakayamae | - | Sucrose | Multi-pulse Fed-Batch | 122.41 | - | 3.65 | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

General Experimental Workflow

Protocol for Fed-Batch Fermentation in a 5L Bioreactor

-

Media Preparation: Prepare the fermentation medium (e.g., modified MRS medium with a specific carbon source concentration) and sterilize it by autoclaving at 121°C for 20 minutes.[27][28][29]

-

Inoculum Preparation: Inoculate a seed culture in a suitable medium and grow it overnight at the optimal temperature and agitation.

-

Bioreactor Setup: Aseptically transfer the sterile medium to the 5L bioreactor. Calibrate and sterilize the pH and temperature probes.

-

Inoculation: Inoculate the bioreactor with the seed culture to a desired initial optical density (e.g., OD₆₀₀ of 0.1).

-

Fermentation Control: Maintain the temperature at the optimal level for the specific strain. Control the pH at a setpoint (e.g., 6.0-6.5) by the automated addition of a neutralizing agent (e.g., 5 M NaOH or 25% w/w NH₄OH). Maintain anaerobic conditions by sparging with nitrogen gas.

-

Fed-Batch Strategy: Initiate the feeding of a concentrated carbon source solution (e.g., 850 g/L glucose) when the initial substrate is nearly depleted. The feeding rate can be constant, pulsed, or exponential to maintain a low residual substrate concentration and avoid inhibition.[12]

-

Sampling: Aseptically collect samples at regular intervals for the analysis of cell growth (OD₆₀₀), substrate consumption, and this compound concentration.

Protocol for HPLC Analysis of this compound Enantiomers

-

Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Dilute the supernatant with the mobile phase and filter it through a 0.22 µm syringe filter.

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or refractive index (RI) detector.

-

Chiral Column: Employ a chiral column for the separation of L- and D-lactic acid. Commonly used columns include those based on D-penicillamine (e.g., Chirex 3126) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC R).[6][24]

-

Mobile Phase: The mobile phase composition depends on the column used. A common mobile phase for D-penicillamine columns is a solution of copper sulfate in water/isopropanol.[6] For teicoplanin-based columns, a mixture of water, ethanol, acetic acid, and triethylamine can be used.[30]

-

Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the L- and D-lactic acid peaks by comparing their retention times and peak areas with those of known standards.

Regulatory Signaling Pathways

The production of this compound is not only governed by metabolic pathways but is also influenced by complex regulatory networks that allow microorganisms to adapt to changing environmental conditions.

Carbon Catabolite Repression (CCR)

CCR is a global regulatory mechanism that ensures the preferential utilization of a rapidly metabolizable carbon source (like glucose) over other carbon sources. In many this compound bacteria, the catabolite control protein A (CcpA) is the key regulator of CCR. When a preferred sugar is available, CcpA represses the expression of genes required for the metabolism of less preferred sugars. Understanding and engineering CCR can be crucial for utilizing mixed sugar substrates derived from lignocellulosic biomass.[1][30][31][32][33]

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In some LAB, QS has been shown to regulate the production of bacteriocins, which can influence the microbial community dynamics in a fermentation. While the direct link between QS and the primary regulation of this compound production is still an area of active research, it is known to influence stress resistance and biofilm formation, which can impact fermentation performance.[23][34][35][36][37][38]

Conclusion

The microbial production of this compound enantiomers is a mature yet continually evolving field. The selection of robust and efficient microbial strains, coupled with advanced metabolic engineering and optimized fermentation strategies, is key to achieving high titers, yields, and productivities. This guide has provided a comprehensive overview of the core principles and methodologies involved in this process. The detailed protocols and comparative data presented herein are intended to equip researchers and professionals with the necessary knowledge to advance their research and development efforts in producing these valuable chiral molecules.

References

- 1. Cross communication between components of carbon catabolite repression of Lactobacillus casei and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and Mechanisms of L-Lactic Acid and D-Lactic Acid Production in Baijiu Brewing: Insights for Flavor Optimization and Industrial Application [mdpi.com]

- 3. This compound production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Lactic Acid Production Using Engineered Saccharomyces cerevisiae with Improved Organic Acid Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Production of l-Lactic Acid by Metabolically Engineered Saccharomyces cerevisiae with a Genome-Integrated l-Lactate Dehydrogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Lactic Acid Production Using Engineered Saccharomyces cerevisiae with Improved Organic Acid Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Cultivation media for this compound bacteria used in dairy products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Fed-batch fermentation of Lactobacillus lactis for hyper-production of L-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Batch and Continuous this compound Fermentation Based on A Multi-Substrate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. A simple downstream processing protocol for the recovery of this compound from the fermentation broth (2020) | Sumit Kumar | 41 Citations [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. A simple downstream processing protocol for the recovery of this compound from the fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic Engineering and Adaptive Evolution for Efficient Production of l-Lactic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciforum.net [sciforum.net]

- 24. academicjournals.org [academicjournals.org]

- 25. Homofermentative Production of d- or l-Lactate in Metabolically Engineered Escherichia coli RR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How to make LAB (this compound Bacteria) culture — Manna Hill Estate [mannahillestate.com.au]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 29. Yogurt Fermentation with Lactobacillus Cultures [user.eng.umd.edu]

- 30. academic.oup.com [academic.oup.com]

- 31. Carbon Catabolite Repression in Lactobacillus pentosus: Analysis of the ccpA Region - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | CcpA-Dependent Carbon Catabolite Repression Regulates Fructooligosaccharides Metabolism in Lactobacillus plantarum [frontiersin.org]

- 34. scispace.com [scispace.com]

- 35. tandfonline.com [tandfonline.com]

- 36. Frontiers | Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry [frontiersin.org]

- 37. mdpi.com [mdpi.com]

- 38. [PDF] Quorum sensing-controlled gene expression in this compound bacteria | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Lactic Acid Fermentation Pathways in Different Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary lactic acid fermentation pathways observed in various bacterial species. The content delves into the biochemical intricacies of homolactic, heterolactic, and the specialized Bifidobacterium pathways, offering detailed diagrams, comparative data, and experimental protocols to support research and development in microbiology, metabolic engineering, and drug discovery.

Introduction to this compound Fermentation